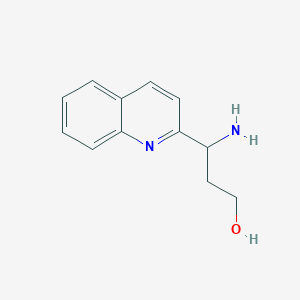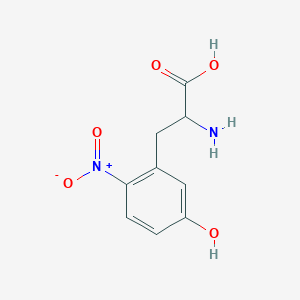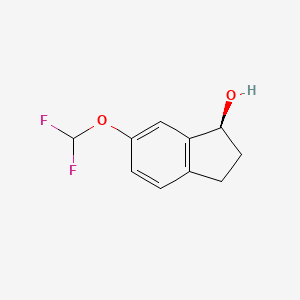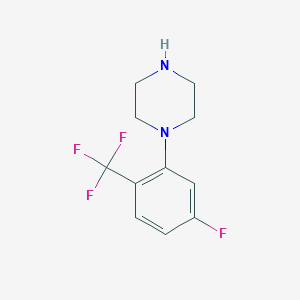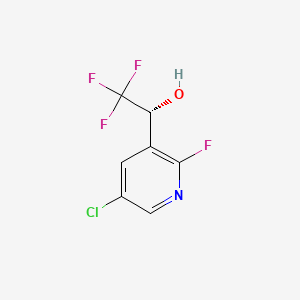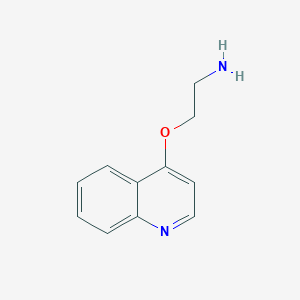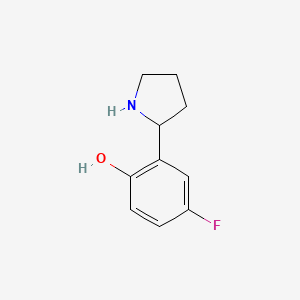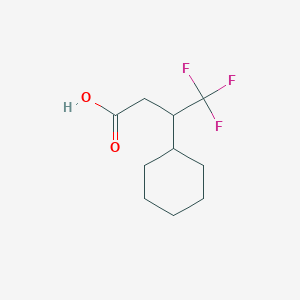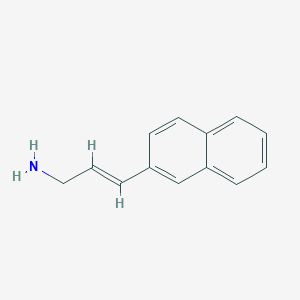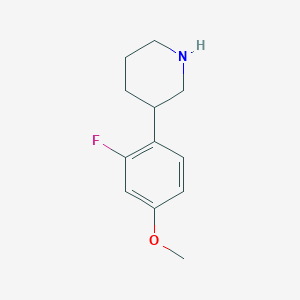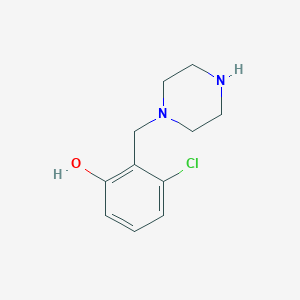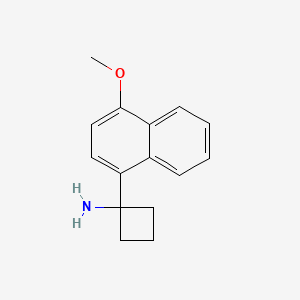
1-(4-Methoxynaphthalen-1-yl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxynaphthalen-1-yl)cyclobutan-1-amine is an organic compound with the molecular formula C15H17NO It is a cyclobutanamine derivative where the cyclobutane ring is substituted with a 4-methoxynaphthalen-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxynaphthalen-1-yl)cyclobutan-1-amine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Naphthyl Group: The 4-methoxynaphthalen-1-yl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxynaphthalene and a cyclobutanone derivative.
Amination: The final step involves the conversion of the ketone group to an amine group through reductive amination using reagents such as sodium borohydride and an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxynaphthalen-1-yl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthyl ketones or carboxylic acids.
Reduction: Formation of naphthyl alcohols or alkanes.
Substitution: Formation of halogenated naphthyl derivatives.
Scientific Research Applications
1-(4-Methoxynaphthalen-1-yl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxynaphthalen-1-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. For example, it has been studied as a tubulin polymerization inhibitor, which disrupts microtubule dynamics and induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . The compound binds to the colchicine site of tubulin, preventing the formation of the mitotic spindle and thereby inhibiting cell division.
Comparison with Similar Compounds
1-(4-Methoxynaphthalen-1-yl)cyclobutan-1-amine can be compared with other similar compounds, such as:
1-(4-Methoxynaphthalen-1-yl)butan-1-amine: Similar structure but with a butane instead of a cyclobutane ring.
4-(2-Methoxynaphthalen-1-yl)butan-1-amine: Another similar compound with a different substitution pattern on the naphthalene ring.
The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1314784-79-6 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C15H17NO/c1-17-14-8-7-13(15(16)9-4-10-15)11-5-2-3-6-12(11)14/h2-3,5-8H,4,9-10,16H2,1H3 |
InChI Key |
SNVWAKNMGJXNFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3(CCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


